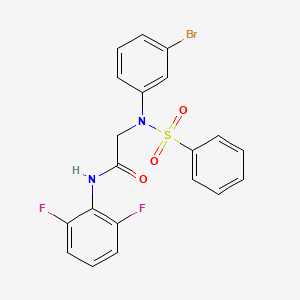
N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A involves the modulation of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been shown to inhibit the activation of these pathways, leading to the regulation of various cellular processes such as cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A have been studied extensively in vitro and in vivo. In vitro studies have shown that N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A can inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. In vivo studies have shown that N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A can inhibit tumor growth, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A in lab experiments include its high potency, selectivity, and specificity for various signaling pathways. However, the limitations of using N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A in lab experiments include its potential toxicity, low solubility, and limited availability.
Direcciones Futuras
There are several future directions for the research on N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A. One direction is to study the potential therapeutic applications of N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to develop more efficient synthesis methods for N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A to increase its availability and reduce its cost. Additionally, further studies are needed to investigate the potential toxicity and pharmacokinetics of N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A in vivo to determine its safety and efficacy for clinical applications.
In conclusion, N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A is a novel small molecule that has shown promising results in scientific research applications. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its potential therapeutic applications and develop more efficient synthesis methods.
Aplicaciones Científicas De Investigación
N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been shown to inhibit the growth of cancer cells and induce apoptosis through the regulation of various signaling pathways. In inflammation research, N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorders, N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2,6-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrF2N2O3S/c21-14-6-4-7-15(12-14)25(29(27,28)16-8-2-1-3-9-16)13-19(26)24-20-17(22)10-5-11-18(20)23/h1-12H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIWVVLQFXXJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC=C2F)F)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



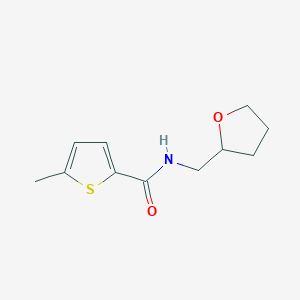
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4695965.png)
![3-allyl-5-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4695973.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B4695983.png)
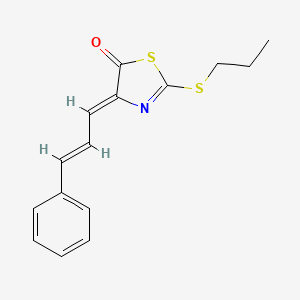
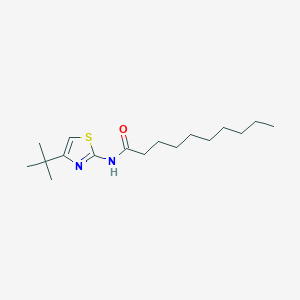
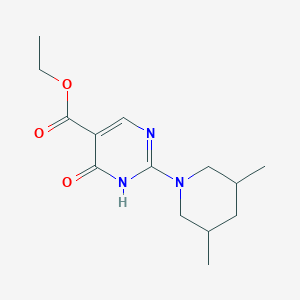
![N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4696001.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4696004.png)
![1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine](/img/structure/B4696020.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea](/img/structure/B4696033.png)
![7-(difluoromethyl)-5-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4696051.png)
